molecular formula C22H21N3O5S B11345346 (5Z)-5-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11345346
M. Wt: 439.5 g/mol
InChI Key: DBTBRSWNXVDWSG-UHFFFAOYSA-N
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Description

5-[2-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, hydroxy, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-[2-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which then undergoes further cyclization and functional group modifications to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-[2-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to active sites and modulate biological pathways. For example, the hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar compounds include those with related structural features, such as:

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O5S/c1-25-21(27)19(20(26)24-22(25)28)14-11-18(31-17-7-5-4-6-13(17)23-14)12-8-9-15(29-2)16(10-12)30-3/h4-10,18,27H,11H2,1-3H3,(H,24,26,28)

InChI Key

DBTBRSWNXVDWSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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